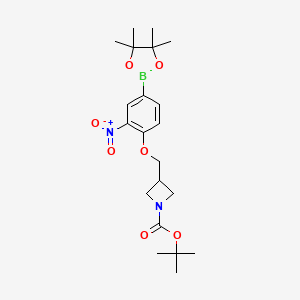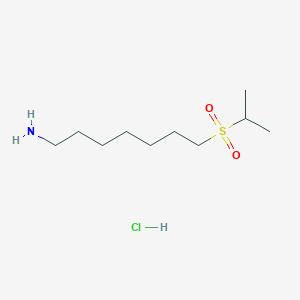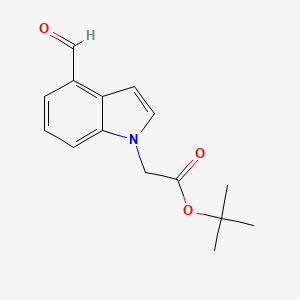
3-(5-Benzofuryl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Benzofuryl)-3-oxopropanenitrile is an organic compound featuring a benzofuran ring fused to a propanenitrile group. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-(5-Benzofuryl)-3-oxopropanenitrile typically involves the reaction of benzofuran derivatives with nitrile-containing compounds. One common method includes the use of benzofuran-5-carbaldehyde and malononitrile under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(5-Benzofuryl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming benzofuryl-3-aminopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxylamine. Major products formed from these reactions include benzofuran-3-carboxylic acids, benzofuryl-3-aminopropanes, and substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
3-(5-Benzofuryl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Vergleich Mit ähnlichen Verbindungen
3-(5-Benzofuryl)-3-oxopropanenitrile can be compared with other benzofuran derivatives, such as:
3-(5-Benzofuryl)propanoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
3-(5-Benzofuryl)chromones: Contain a chromone ring fused to the benzofuran ring.
5-Benzofuryl-2-(1-alkoxyimino)alkyl-3-hydroxycyclohex-2-en-1-ones: Feature a cyclohexenone ring with benzofuran and alkoxyimino groups.
The uniqueness of this compound lies in its nitrile group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C11H7NO2 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
3-(1-benzofuran-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H7NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7H,3H2 |
InChI-Schlüssel |
PUUKVVCLVMPGLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate](/img/structure/B13718110.png)

![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
